molecular formula C7H4ClFO2 B126237 2-Chloro-3-fluorobenzoic acid CAS No. 102940-86-3

2-Chloro-3-fluorobenzoic acid

Cat. No. B126237
Key on ui cas rn: 102940-86-3
M. Wt: 174.55 g/mol
InChI Key: WJYAYXKXZNITAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709485B2

Procedure details

A solution of 3-fluorobenzoic acid (4.02 g, 28.71 mmol) in 20 mL of THF was added dropwise to a suspension of TMEDA (10.00 mL, 66.3 mmol) and 1.3M sec-BuLi (48 mL, 62.4 mmol) in 50 mL of THF at −90° C. The mixture was stirred at −90° C. for 35 min. The mixture was warmed to −78° C. when a solution of hexachloroethane (27.0 g, 113.9 mmol) in 50 mL of THF was added. After 20 h, the reaction was quenched with water and diluted with diethyl ether. The bilayer was adjusted to pH ˜1-2 with conc. HCl. The organic layer was washed with water, brine, dried and concentrated to give 30.4 g crude as a tan solid, which was washed with hexane to give 3.728 g (74%) of the desired product 1a (light tan solid). MS (m/z) 175.2 (M+H).
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].CN(CCN(C)C)C.[Li]C(CC)C.[Cl:24]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:24][C:3]1[C:2]([F:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
48 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −90° C. for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 30.4 g crude as a tan solid, which
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 3.728 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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